N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C11H8N6OS2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H8N6OS2/c1-6-16-17-11(20-6)15-9(18)8-5-19-10(14-8)7-4-12-2-3-13-7/h2-5H,1H3,(H,15,17,18) |
InChI Key |
DHHZCFGVLHBYSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine
Reaction Pathways and Conditions
The thiadiazole core is synthesized via cyclization reactions involving methyl-substituted precursors. Two primary methods are reported:
Detailed Protocol for Thiosemicarbazide Cyclization:
- Step 1 : React methyl isothiocyanate (1.0 equiv) with hydrazine hydrate (1.0 equiv) in ethanol at reflux for 2 hours to form methylthiourea.
- Step 2 : Treat the intermediate with POCl₃ (1.5 equiv) under anhydrous conditions at 80–90°C for 1 hour.
- Step 3 : Quench the reaction with ice water, neutralize with NaOH, and recrystallize from ethanol.
Key Observations :
- POCl₃ facilitates cyclization by activating thiosemicarbazide derivatives.
- Purity is confirmed via TLC (silica gel, EtOAc/hexane) and NMR.
Synthesis of 2-(pyrazin-2-yl)thiazole-4-carboxylic Acid
Hantzsch-Type Cyclization
The thiazole-pyrazine hybrid is synthesized via condensation of pyrazine-2-carboxaldehyde with a thioamide and a ketone .
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Cyclization | Pyrazine-2-carboxaldehyde + thioacetamide + acetone | Reflux in ethanol, 4–6 hours | 50–70% |
Protocol:
- Step 1 : Dissolve pyrazine-2-carboxaldehyde (1.0 equiv), thioacetamide (1.0 equiv), and acetone (1.0 equiv) in ethanol (10 mL).
- Step 2 : Reflux the mixture under nitrogen for 4–6 hours.
- Step 3 : Cool, filter, and recrystallize from methanol.
Critical Factors :
- Regioselectivity : The pyrazin-2-yl group occupies the 2-position of the thiazole ring due to electronic directing effects.
- Purification : Column chromatography (EtOAc/hexane) ensures >95% purity.
Amide Bond Formation
Activation of Carboxylic Acid to Acid Chloride
The thiazole carboxylic acid is converted to its acid chloride for efficient coupling:
| Method | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| SOCl₂-Mediated Activation | SOCl₂ (1.2 equiv) + DMF (cat.) | Reflux at 110°C, 1 hour | >90% |
Protocol:
- Step 1 : Dissolve 2-(pyrazin-2-yl)thiazole-4-carboxylic acid (1.0 equiv) in dry toluene (10 mL).
- Step 2 : Add SOCl₂ (1.2 equiv) and DMF (0.1 equiv) under nitrogen.
- Step 3 : Reflux for 1 hour, then evaporate toluene under reduced pressure.
Coupling with 5-Methyl-1,3,4-thiadiazol-2-amine
The acid chloride reacts with the thiadiazole amine in anhydrous conditions :
| Method | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| TEA-Mediated Aminolysis | TEA (2.0 equiv), DCM, RT | Stir for 12–16 hours | 60–80% |
Protocol:
- Step 1 : Dissolve the acid chloride (1.0 equiv) in DCM (10 mL).
- Step 2 : Add 5-methyl-1,3,4-thiadiazol-2-amine (1.0 equiv) and TEA (2.0 equiv).
- Step 3 : Stir at RT for 12–16 hours, then dilute with water and extract with EtOAc.
Alternative Method :
Characterization Data
Challenges and Optimization Strategies
- Regioselectivity in Thiazole Formation :
- Pyrazine-2-carboxaldehyde’s electron-withdrawing nature directs substitution to the 2-position.
- Acid Chloride Stability :
- Immediate use of the acid chloride is recommended due to hydrolysis risks.
- Coupling Efficiency :
- HATU or EDC/HOBt improves yields in polar solvents (DMF, DCM).
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
Anticancer Properties
The compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that derivatives of thiadiazole compounds, including N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, have shown promising results in inhibiting the growth of tumor cells.
Case Studies
A review highlighted various derivatives with IC50 values indicating potent activity against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). Notably, certain derivatives demonstrated GI50 values as low as 3.29 μg/mL against HCT116 cells .
| Cell Line | Compound | GI50 (μg/mL) | Mechanism |
|---|---|---|---|
| HCT116 | Thiadiazole Derivative | 3.29 | Apoptosis induction |
| H460 | Thiadiazole Derivative | 10 | Apoptosis induction |
| MCF-7 | Thiadiazole Derivative | 8 | Apoptosis induction |
Antimicrobial Activities
In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. Compounds with similar structures have shown efficacy against various bacterial and fungal strains.
Efficacy Against Bacteria
Research indicates that thiadiazole derivatives can inhibit the growth of pathogenic bacteria by disrupting their cellular processes. For example, studies have shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Efficacy Against Fungi
Thiadiazole compounds have also been evaluated for antifungal activity. They exhibit inhibitory effects on fungi responsible for human infections, suggesting potential therapeutic applications in treating fungal diseases .
Other Therapeutic Applications
The versatility of this compound extends beyond anticancer and antimicrobial uses.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of thiadiazole derivatives. Compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .
Anti-inflammatory Properties
Thiadiazole-based compounds are also being studied for their anti-inflammatory effects. They may modulate inflammatory pathways, providing a basis for their use in treating inflammatory disorders .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Structural Analogues and Bioactivity
Thiadiazole-Thiazole Hybrids
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1226439-95-7): This analog replaces the 5-methyl group on the thiadiazole with an ethylthio substituent.
- 2-((4-(difluoromethoxy)phenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide (CAS 1203126-61-7): Incorporates a difluoromethoxyphenylamino group at the thiazole 2-position. The electron-withdrawing fluorine atoms could modulate electronic properties, influencing receptor binding or metabolic stability .
Anticancer Activity
- 3-(5-Methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one Derivatives :
Analogs such as 3f (IC₅₀ = 46.34 µmol L⁻¹) and 3b (IC₅₀ = 66.84 µmol L⁻¹) exhibit potent anti-proliferative activity against MCF-7 breast cancer cells. The thiazolidin-4-one ring and nitro/fluoro substituents on the phenyl group enhance cytotoxicity compared to the parent thiadiazole-thiazole carboxamide .
Enzyme-Targeting Analogues
- Compound 17 (MK-8189) :
A PDE10A inhibitor featuring a 5-methyl-1,3,4-thiadiazole moiety linked to a pyrimidine core. Its potency (IC₅₀ < 1 nM) highlights the role of thiadiazole in enhancing selectivity for neurological targets . - Compound 26 (Secretin Receptor Agonist): A trifluoromethyl-biphenyl-thiadiazole carboximidamide with nanomolar affinity. The trifluoromethyl group and extended aromatic system improve binding kinetics compared to simpler thiadiazole carboxamides .
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluoro) on aromatic rings enhance anticancer activity, while bulky substituents (e.g., trifluoromethyl) improve receptor selectivity .
- Core Modifications : Replacing the thiazole-4-carboxamide with a thiazolidin-4-one (as in 3f ) increases anti-proliferative potency but reduces metabolic stability .
Pharmacokinetic and Physicochemical Properties
- Hydrogen Bonding : The carboxamide group enables hydrogen bonding with biological targets, a feature shared with nitazoxanide derivatives (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide), which inhibit PFOR enzymes via amide-mediated interactions .
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a complex organic compound with significant biological activity. It features a combination of thiadiazole and thiazole moieties, which contribute to its potential therapeutic applications. This article explores the compound's biological activities, including its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and synthesis methods.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₆OS₂ |
| Molecular Weight | 304.4 g/mol |
| CAS Number | 1234916-03-0 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown it to be effective against various bacterial strains and fungi. The compound's mechanism may involve the inhibition of specific microbial enzymes or receptors, leading to reduced viability of pathogens.
Antifungal Activity
The compound has also demonstrated antifungal activity, particularly against strains such as Aspergillus niger and Candida albicans. The minimum inhibitory concentration (MIC) values suggest that it may be more effective than some standard antifungal agents .
Anticancer Properties
In vitro studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The compound's ability to trigger programmed cell death is a critical factor in its anticancer efficacy .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or replication.
- Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing cell signaling pathways.
- Induction of Apoptosis : By triggering apoptotic pathways, the compound reduces the proliferation of cancer cells.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiadiazole and Thiazole Rings : Starting materials include 5-methyl-1,3,4-thiadiazole and pyrazine derivatives.
- Reaction Conditions : Optimized conditions such as temperature and pressure are crucial for maximizing yield and purity.
- Purification Techniques : Techniques like crystallization and chromatography are employed to purify the final product.
Comparative Analysis with Similar Compounds
Several compounds share structural features with N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrazin-2-y)thiazole-4-carboxamide. Below is a comparison highlighting their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-methyl-1,3,4-thiadiazole-2-carboxamide | Contains a thiadiazole core | Simpler structure without the pyrazine moiety |
| 2-(pyrazin-2-y)thiazole derivatives | Contains thiazole and pyrazine | Variations in substituents affect biological activity |
| Other thiadiazole derivatives | Variations in functional groups | Different substituents can enhance or reduce activity |
Case Studies
Recent studies have provided insights into the efficacy of N-(5-methyl-1,3,4-thiadiazol-2-y)-2-(pyrazin-2-y)thiazole-4-carboxamide:
- Anticancer Study : A study evaluated its effects on neuroblastoma cells, demonstrating a significant increase in apoptosis rates compared to untreated controls .
- Antimicrobial Efficacy : Another investigation reported that the compound exhibited lower MIC values than standard antibiotics against Gram-positive bacteria like Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
